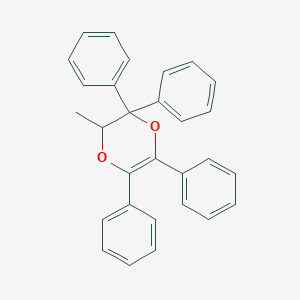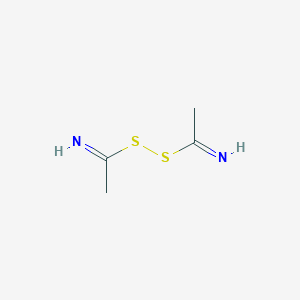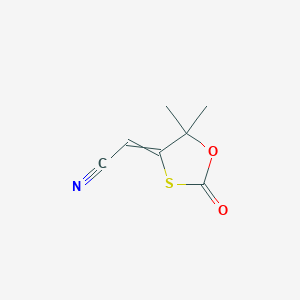![molecular formula C13H12O2 B14302840 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- CAS No. 122591-11-1](/img/structure/B14302840.png)
1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-: is a chemical compound belonging to the class of naphthopyrans. These compounds are characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. The specific structure of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- includes a hydroxyl group at the third position and a dihydro configuration, which adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- can be synthesized through a multicomponent reaction involving naphthol, aldehydes, and oxobenzenepropane derivatives. A common method involves the use of a catalytic amount of boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of solvents.
Industrial Production Methods: Industrial production of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- typically involves large-scale multicomponent reactions in batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into fully saturated naphthopyran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated naphthopyran derivatives.
Substitution: Halogenated and nitrated naphthopyran derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of photochromic materials, which change color upon exposure to light.
Wirkmechanismus
The mechanism of action of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as DNA-dependent protein kinase and topoisomerase II, inhibiting their activity.
Pathways Involved: It affects cellular pathways related to DNA repair and replication, leading to its antiproliferative and cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
- 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Comparison: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- is unique due to its hydroxyl group at the third position and its dihydro configuration. These structural features contribute to its distinct chemical reactivity and biological activity compared to other naphthopyran derivatives .
Eigenschaften
CAS-Nummer |
122591-11-1 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2,3-dihydro-1H-benzo[f]chromen-3-ol |
InChI |
InChI=1S/C13H12O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7,13-14H,6,8H2 |
InChI-Schlüssel |
LXJFYDWRRBVLNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC3=CC=CC=C23)OC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)



![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

